N-(butan-2-yl)-4-butyl-3-methyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE is a complex organic compound belonging to the benzothiadiazine family. This compound is characterized by its unique structure, which includes a benzothiadiazine ring system with various substituents. Benzothiadiazines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiadiazine ring and the introduction of the butyl, sec-butyl, and methyl substituents. Commonly used reagents include sulfur-containing compounds, amines, and various alkylating agents. The reaction conditions often involve heating and the use of solvents such as dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization. The choice of reagents and conditions is crucial to minimize by-products and ensure the scalability of the process .
Chemical Reactions Analysis
Types of Reactions
4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions may require catalysts and are performed under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an antihypertensive and antidiabetic agent.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE involves its interaction with specific molecular targets. The compound is known to modulate the activity of certain enzymes and receptors, leading to its biological effects. For example, it may act as an inhibitor of specific enzymes involved in metabolic pathways or as an agonist/antagonist of certain receptors .
Comparison with Similar Compounds
Similar Compounds
4-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: Lacks the sec-butyl group.
N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: Lacks the butyl group.
3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE: Lacks both butyl and sec-butyl groups.
Uniqueness
The presence of both butyl and sec-butyl groups in 4-BUTYL-N-SEC-BUTYL-3-METHYL-4H-1,2,4-BENZOTHIADIAZINE-7-CARBOXAMIDE 1,1-DIOXIDE contributes to its unique chemical and biological properties. These substituents can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from its analogs .
Properties
Molecular Formula |
C17H25N3O3S |
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Molecular Weight |
351.5 g/mol |
IUPAC Name |
N-butan-2-yl-4-butyl-3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C17H25N3O3S/c1-5-7-10-20-13(4)19-24(22,23)16-11-14(8-9-15(16)20)17(21)18-12(3)6-2/h8-9,11-12H,5-7,10H2,1-4H3,(H,18,21) |
InChI Key |
RBFPBLXBWVLQMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC(C)CC)C |
Origin of Product |
United States |
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